molecular formula C7H7F2I B035932 Difluoroiodotoluene CAS No. 371-11-9

Difluoroiodotoluene

Cat. No. B035932
CAS RN: 371-11-9
M. Wt: 256.03 g/mol
InChI Key: ROJCSEAEQFJFGO-UHFFFAOYSA-N
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Description

Difluoroiodotoluene is a chemical compound with the molecular formula C7H7F2I . It is used in the fluorination chemistry and has been studied for its potential in the formation of carbon-fluorine bonds .


Synthesis Analysis

The synthesis of Difluoroiodotoluene involves the use of iodine (III) difluorides . A detailed three-step synthesis of Difluoroiodotoluene has been described, which consistently provides high-quality product that is suitable for long-term storage .


Molecular Structure Analysis

The molecular structure of Difluoroiodotoluene consists of a toluene (methylbenzene) ring with two fluorine atoms and one iodine atom attached . The molecular weight is 256.03 .


Chemical Reactions Analysis

Difluoroiodotoluene has been used in the fluorination of sulfur-containing compounds . It has been observed that the reagent could perform Fluoro-Pummerer chemistry, forming a range of a-fluoro sulfides .

Scientific Research Applications

Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols

Difluoroiodotoluene has been used in the fluorocyclization of unsaturated carboxylic acids or alcohols . This process involves the use of hypervalent iodine (III) and is dependent on the mechanism of the reaction. The selectivity between 6-endo and 5-exo cyclization is determined by the functional group of the substrate .

Fluorination of Sulfur-Containing Compounds

Difluoroiodotoluene has been used in the fluorination of sulfur-containing compounds . This process involves the Fluoro-Pummerer reaction, which introduces fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates .

Synthesis of α-Fluoro Sulfides

Treatment of β-oxo sulfides with one equivalent of difluoroiodotoluene in dichloromethane solution can lead to the formation of α-fluoro sulfides . This reaction is promoted by electron-withdrawing groups in the α-position .

Synthesis of α-Fluoro Sulfoxides

Difluoroiodotoluene can be used to produce α-fluoro sulfoxides. This is achieved by treating substrates with excess reagent .

Synthesis of Vinyl Sulfides

In cases where substrates have β-hydrogens, an elimination reaction can occur, producing vinyl sulfides . These vinyl sulfides can then add two equivalents of fluoride via an additive-Pummerer reaction to produce α, β-difluorosulfides .

Synthesis of Organofluorine Compounds

Due to their unique physical and chemical properties, organofluorine compounds are widely applied in pharmaceuticals, agrochemicals, functional materials, and many other areas . Difluoroiodotoluene plays a key role in the synthesis of these compounds .

Mechanism of Action

Target of Action

Difluoroiodotoluene, also known as p-(Difluoroiodo)toluene, primarily targets sulfur-containing compounds . It is used in the fluorination of these compounds, introducing fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . This process is known as the Fluoro-Pummerer reaction .

Mode of Action

Difluoroiodotoluene interacts with its targets through a process known as the Fluoro-Pummerer reaction . This reaction involves the introduction of fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . The reaction is promoted by electron-withdrawing groups in the α-position . In cases where substrates have β-hydrogens, an elimination reaction operates, producing vinyl sulfides . These vinyl sulfides can then add two equivalents of fluoride via an additive-Pummerer reaction to produce α, β-difluorosulfides .

Biochemical Pathways

The primary biochemical pathway affected by Difluoroiodotoluene is the fluorination of sulfur-containing compounds . This process leads to the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones .

Pharmacokinetics

The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment . This could potentially impact the bioavailability of Difluoroiodotoluene, but more research is needed to confirm this.

Result of Action

The result of Difluoroiodotoluene’s action is the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones . These compounds are formed through the Fluoro-Pummerer reaction and subsequent reactions

Action Environment

The action of Difluoroiodotoluene can be influenced by environmental factors. For example, the presence of electron-withdrawing groups in the α-position promotes the Fluoro-Pummerer reaction . Additionally, the presence of β-hydrogens in the substrate can lead to an elimination reaction . .

Safety and Hazards

Difluoroiodotoluene is considered corrosive . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

difluoro-(4-methylphenyl)-λ3-iodane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2I/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCSEAEQFJFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)I(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

371-11-9
Record name 1-(Difluoriodo)-4-methylbenzene
Source CAS Common Chemistry
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Record name Difluoroiodotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-iodotoluene difluoride
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Record name DIFLUOROIODOTOLUENE
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